molecular formula C6H8FO5T3 B1141899 2-Fluoro-2-deoxy-D-glucose, [5,6-3H] CAS No. 118121-49-6

2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

Cat. No. B1141899
M. Wt: 188.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-deoxy-D-glucose is a non-toxic structural analog of glucose . It significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It can be taken up by cells but does not undergo metabolic glycolysis .


Synthesis Analysis

The synthesis of 2-Fluoro-2-deoxy-D-glucose has been described in various studies . For instance, one method involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the treatment of 3,4,6-Tri-O-acetyl-D-glucal with 18 F-labeled molecular fluorine, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-deoxy-D-glucose consists of the fluorine-18 radionuclide substituting the hydroxyl group at the C-2 position of glucose . The IUPAC chemical name is 2-deoxy-2-[F-18]fluoroglucose .


Chemical Reactions Analysis

2-Fluoro-2-deoxy-D-glucose is taken up by cells but does not undergo metabolic glycolysis . It is phosphorylated by hexokinase II to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), but unlike glucose, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase (PGI) to a 5 carbon ring .


Physical And Chemical Properties Analysis

The empirical formula of 2-Fluoro-2-deoxy-D-glucose is C6H11FO5 . Its molecular weight is 182.15 g/mol .

Future Directions

The use of 2-Fluoro-2-deoxy-D-glucose in medical imaging, specifically in positron emission tomography (PET), has profoundly modified the daily activity of most nuclear medicine services . Its potential to investigate biological processes in a non-invasive manner in living organs has led to the development of more than 4000 PET probes . Future research may focus on improving the sensitivity and specificity of 2-Fluoro-2-deoxy-D-glucose for defined molecular targets .

properties

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxy-5,6,6-tritritiohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-NXTKHULWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H][C@]([C@H]([C@@H]([C@H](C=O)F)O)O)(C([3H])([3H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-deoxy-D-glucose, [5,6-3H]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.